Cas no 1542692-65-8 (2,2-Dimethyl-5-propanoylcyclopentan-1-one)

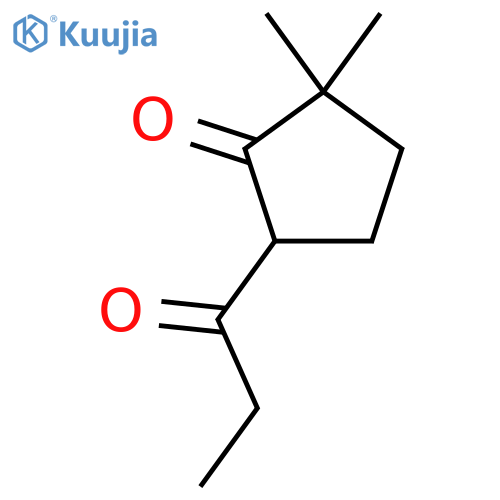

1542692-65-8 structure

商品名:2,2-Dimethyl-5-propanoylcyclopentan-1-one

2,2-Dimethyl-5-propanoylcyclopentan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-5-propanoylcyclopentan-1-one

- 1542692-65-8

- CS-0348428

- AKOS018415252

- 2,2-Dimethyl-5-propionylcyclopentan-1-one

- EN300-1124939

- Cyclopentanone, 2,2-dimethyl-5-(1-oxopropyl)-

- 2,2-Dimethyl-5-propanoylcyclopentan-1-one

-

- インチ: 1S/C10H16O2/c1-4-8(11)7-5-6-10(2,3)9(7)12/h7H,4-6H2,1-3H3

- InChIKey: FGJVOUGMTNEBIE-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(CC)=O)CCC1(C)C

計算された属性

- せいみつぶんしりょう: 168.115029749g/mol

- どういたいしつりょう: 168.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 34.1Ų

2,2-Dimethyl-5-propanoylcyclopentan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124939-10.0g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1124939-2.5g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1124939-1g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1124939-5g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1124939-5.0g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 5g |

$2566.0 | 2023-06-09 | ||

| Enamine | EN300-1124939-0.05g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1124939-1.0g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 1g |

$884.0 | 2023-06-09 | ||

| Enamine | EN300-1124939-0.1g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1124939-0.25g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1124939-0.5g |

2,2-dimethyl-5-propanoylcyclopentan-1-one |

1542692-65-8 | 95% | 0.5g |

$739.0 | 2023-10-26 |

2,2-Dimethyl-5-propanoylcyclopentan-1-one 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1542692-65-8 (2,2-Dimethyl-5-propanoylcyclopentan-1-one) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬